molecular formula C10H9FN2OS B1334352 4-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine CAS No. 715-89-9

4-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No. B1334352
CAS RN: 715-89-9
M. Wt: 224.26 g/mol
InChI Key: AJSHECLHRCNMOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine involves multi-step reactions and the use of various techniques. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound with a similar structure, was achieved using the Gewald synthesis technique. This process involved the reaction of 1-(3-fluoro-4-methoxyphenyl)ethanone with malononitrile, a mild base, and sulfur powder. The intermediate product was then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another related compound, N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, was synthesized by reacting 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions .

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic techniques. For example, the Schiff bases mentioned earlier were characterized by their IR, ^1H NMR, ^13C NMR, and mass spectral data . Similarly, the structure of N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine was established using IR, ^1H-NMR, ^13C-NMR, and mass spectrometry . These techniques are crucial for determining the composition and confirming the molecular structure of synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically condensation reactions. For instance, the condensation of 4-hydroxy-3,5-diphenyl-2-phenyliminothiazolidine with 5-fluoro-4-morpholino- and 4-(4-methylpiperazino)-1,2-phenylenediamines resulted in the formation of thiazolo[3,4-a]quinoxalines . These reactions are influenced by the mesomeric effects of substituents such as fluorine atoms, which can be comparable to the influence of an aminosubstituent .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often inferred from their molecular structure and the interactions they exhibit. For example, the crystal structure analysis of 2-(4-Fluorobenzyl)-6-(4-Methoxyphenyl)Imidazo[2,1-b][1,3,4]Thiadiazole revealed intermolecular interactions such as C–H⋯O, C–H⋯N, C–H⋯F, and π–π stacking, which contribute to the formation of a supramolecular network . These interactions can significantly affect the physical properties like solubility and melting point, as well as the chemical reactivity of the compound.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques

    Compounds similar to 4-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine have been synthesized using various techniques. For example, the synthesis of 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one was achieved through a reaction involving thiadiazol-2-amine and mercaptoacetic acid, demonstrating the flexibility in synthetic approaches for such compounds (Li-he Yin et al., 2008).

  • Structural Insights

    Structural analyses, such as those done on 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine, provide valuable insights into the molecular conformations and intermolecular interactions of similar thiazol-2-amine derivatives. These studies help in understanding the molecular properties that could influence their biological activities (Qiu He et al., 2010).

Biological Activities and Applications

  • Antimicrobial Properties

    Compounds structurally related to 4-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine have shown potential antimicrobial activities. For instance, derivatives of thiophene-3-carbonitrile and 1,3-thiazol-2-amine demonstrated notable in vitro antimicrobial activity, indicating their potential application in developing new antimicrobial agents (Divyaraj Puthran et al., 2019).

  • Anthelmintic Activity

    Some derivatives of 1,3-thiazol-2-amine, closely related to the compound , have been found to exhibit potent anthelmintic and antibacterial activities. This underscores the potential of these compounds in developing new treatments for parasitic infections (Namratha Bhandari & S. Gaonkar, 2016).

  • Anticancer Potential

    Research has also identified certain 1,3-thiazol-2-amine derivatives as having significant anticancer activities against various human cancer cell lines, highlighting their potential role in cancer therapy (T. Yakantham et al., 2019).

Photophysical Properties

  • Fluorescence and Photostability: Compounds similar to 4-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine, such as 5-methoxy-2-pyridylthiazoles, have shown unique photophysical properties, including fluorescence and pH-sensitive dual-emission. This suggests their potential use in fluorescence-based applications and as sensors (Ming-Hua Zheng et al., 2006).

Safety And Hazards

While the safety and hazards of “4-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine” are not known, a related compound, 5-Fluoro-2-methoxyphenylboronic acid, is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2OS/c1-14-9-3-2-6(11)4-7(9)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSHECLHRCNMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396594
Record name 4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine

CAS RN

715-89-9
Record name 4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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